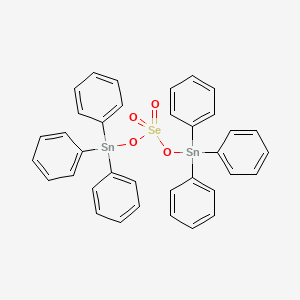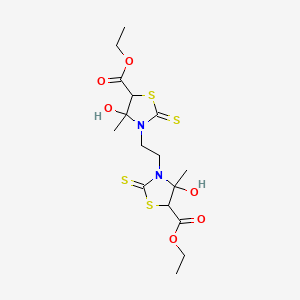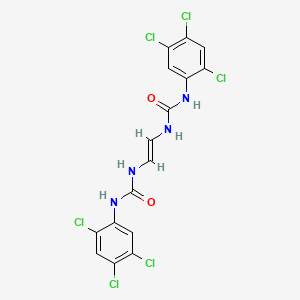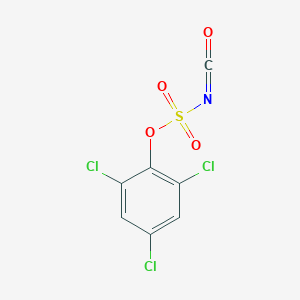
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is a chemical compound with the molecular formula C7H2Cl3NO4S It is known for its unique structure, which includes an isocyanate group attached to a sulfuric acid ester and a 2,4,6-trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester typically involves the reaction of 2,4,6-trichlorophenol with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with an isocyanate source to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,4,6-trichlorophenol and sulfuric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the isocyanate group suggests potential reactivity under certain conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common reagents that react with the isocyanate group.
Catalysts: Bases such as pyridine or triethylamine may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
2,4,6-Trichlorophenol: Formed from hydrolysis.
Applications De Recherche Scientifique
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the modification of biomolecules through the isocyanate group.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on various substrates, and the pathways involved are typically nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenyl isocyanate: Similar structure but lacks the sulfuric acid ester group.
Bis(2,4,6-trichlorophenyl) oxalate: Contains two 2,4,6-trichlorophenyl groups attached to an oxalate ester.
Uniqueness
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is unique due to the presence of both an isocyanate group and a sulfuric acid ester group
Propriétés
Numéro CAS |
14754-46-2 |
|---|---|
Formule moléculaire |
C7H2Cl3NO4S |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(2,4,6-trichlorophenyl) N-(oxomethylidene)sulfamate |
InChI |
InChI=1S/C7H2Cl3NO4S/c8-4-1-5(9)7(6(10)2-4)15-16(13,14)11-3-12/h1-2H |
Clé InChI |
GGFHWSSFXSFDDS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N=C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



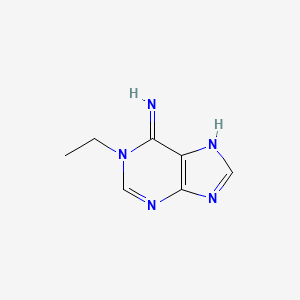
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
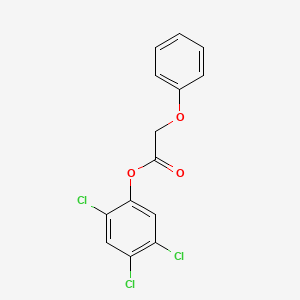
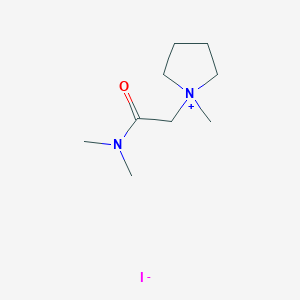
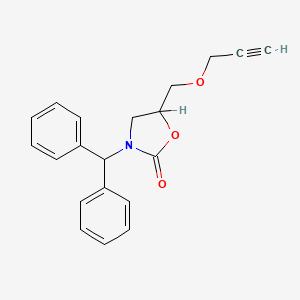
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)


